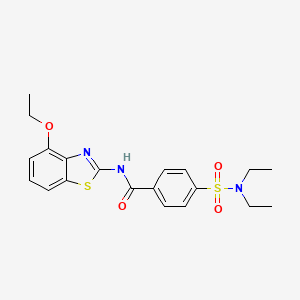

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benz

Activité Biologique

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Benzothiazole Ring : Synthesized through cyclization of 2-aminothiophenol with an appropriate aldehyde.

- Introduction of the Ethoxy Group : Achieved via etherification using ethyl iodide or bromide in the presence of a base.

- Formation of the Benzamide Core : Formed by reacting the substituted benzoyl chloride with an amine.

- Attachment of the Diethylsulfamoyl Group : Introduced through sulfonation with diethylsulfamoyl chloride.

Chemical Structure

The chemical formula for this compound is C24H30N4O4S2, and its structure can be represented as follows:

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. Benzothiazole derivatives have been reported to possess a variety of pharmacological effects due to their ability to interact with biological targets.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, reducing catalytic efficiency.

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. A slight change in substituents can lead to significant differences in therapeutic efficacy, highlighting the importance of SAR studies in drug development.

Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. The results demonstrated moderate to high efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Study 2: Anticancer Effects

Another research effort focused on the anticancer properties of benzothiazole derivatives. The study found that compounds with similar structures showed significant cytotoxicity against cancer cell lines, suggesting that modifications in the benzothiazole framework could enhance their anticancer activity .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-12-10-14(11-13-15)19(24)22-20-21-18-16(27-6-3)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQLMWBKWAFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.